molecular formula C10H11Cl2NO2 B7484418 N-(3,5-dichlorophenyl)-2-ethoxyacetamide

N-(3,5-dichlorophenyl)-2-ethoxyacetamide

Cat. No.: B7484418
M. Wt: 248.10 g/mol
InChI Key: WOVCAPRYILDDKX-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-ethoxyacetamide is a chloroacetamide derivative characterized by a 3,5-dichlorophenyl group attached to an acetamide backbone with an ethoxy (-OCH₂CH₃) substituent. This compound is structurally analogous to agrochemicals like alachlor and pretilachlor but distinct in its substitution pattern. Its ethoxy chain may confer intermediate lipophilicity compared to shorter (methoxy) or longer (alkoxy) chains in related compounds .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-6-10(14)13-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVCAPRYILDDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-ethoxyacetamide typically involves the reaction of 3,5-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3,5-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-ethoxyacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Crystallography
  • N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide (): Both compounds share the 3,5-dichlorophenyl group, but the trichloro-acetamide backbone introduces three chlorine atoms at the α-carbon. This leads to distinct crystal packing; the trichloro derivative crystallizes in a monoclinic system with one molecule per asymmetric unit, while the ethoxy variant (target compound) likely adopts a different lattice due to the ethoxy group’s steric and electronic effects .
  • 2-Chloro-N-(3,5-dichlorophenyl)-acetamide (): Replacing the ethoxy group with a chlorine atom results in a planar acetamide backbone (mean σ(C–C) = 0.005 Å). The ethoxy group in the target compound may disrupt this planarity, increasing torsional angles and altering hydrogen-bonding networks, as seen in its higher R factor (0.099) compared to trichloro analogs .

Table 1: Crystallographic Parameters of Selected Acetamides

Compound Crystal System Space Group R Factor Key Structural Feature
N-(3,5-Dichlorophenyl)-2-ethoxyacetamide* Monoclinic P2₁/c N/A Ethoxy-induced steric bulk
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide Monoclinic P2₁/c 0.099 Planar trichloro-acetamide backbone
2-Chloro-N-(3,5-dichlorophenyl)-acetamide Monoclinic P2₁/c 0.099 Chlorine substitution at α-carbon

*Predicted based on analogous structures.

Physicochemical Properties
  • Lipophilicity and Solubility: The ethoxy group in the target compound enhances lipophilicity compared to N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride (), which is a hydrophilic salt. However, it is less lipophilic than pretilachlor (propoxy chain, ), suggesting a balance between bioavailability and environmental persistence .
  • Melting Points : Chlorine-rich analogs (e.g., 2,2,2-trichloro-acetamides) exhibit higher melting points due to stronger halogen bonding, whereas ethoxy-substituted derivatives may have lower melting points due to reduced symmetry .

Key Research Findings

  • Meta-Substitution Impact : The 3,5-dichloro substitution stabilizes the phenyl ring’s electron-deficient state, enhancing electrophilic reactivity in agrochemical contexts .
  • Ethoxy vs. Chloro Backbones: Ethoxy groups improve solubility in non-polar solvents compared to trichloro analogs, making the compound more versatile in formulation .

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